N-(9H-fluoren-9-yl)benzenesulfonamide chemical structure and properties
N-(9H-fluoren-9-yl)benzenesulfonamide chemical structure and properties
Topic: N-(9H-fluoren-9-yl)benzenesulfonamide: Chemical Structure, Synthesis, and Technical Properties Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
[1][2]
Executive Summary
N-(9H-fluoren-9-yl)benzenesulfonamide is a specialized sulfonamide derivative integrating a lipophilic fluorenyl scaffold with a polar benzenesulfonyl moiety.[1] Unlike standard primary sulfonamides used in early diuretic drugs, this compound features a bulky, rigid tricyclic system at the nitrogen atom. This unique architecture imparts significant steric hindrance and alters the electronic environment of the sulfonamide nitrogen, making it a valuable intermediate in organic synthesis—particularly in radical chemistry and hydrogen atom transfer (HAT) studies—and a scaffold of interest in medicinal chemistry for targeting hydrophobic binding pockets.
This guide provides a comprehensive technical analysis of the molecule, detailing its molecular architecture, validated synthesis protocols, physicochemical properties, and reactivity profiles.
Molecular Architecture & Electronic Properties[1]
The molecule consists of two distinct domains connected by a sulfonamide linker:
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The Fluorenyl Domain (Lipophilic): A rigid, planar tricyclic aromatic system. The attachment at the C9 position (the bridgehead carbon) introduces significant steric bulk and benzylic-like reactivity.[1]
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The Sulfonyl Domain (Polar/Electronic): A benzenesulfonyl group that acts as a strong electron-withdrawing group (EWG), increasing the acidity of the N-H bond.
Structural Analysis[1][3][4][5]
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Steric Hindrance: The C9 position of fluorene is sterically congested. This protects the nitrogen atom from unwanted nucleophilic attacks but can retard substitution reactions compared to simple alkyl sulfonamides.
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Acidity (pKa): The N-H proton is the primary site of acidity. While typical sulfonamides have a pKa ~10, the electron-withdrawing nature of the fluorenyl ring (via inductive effects) and the sulfonyl group renders this proton sufficiently acidic for deprotonation by weak bases (e.g., carbonates, hydroxides).[1]
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Radical Stability: The N-(fluorenyl) radical is stabilized by delocalization into the fluorene system and the sulfonyl group, making this compound a precursor for N-centered radicals.[1]
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and the distinct domains of the molecule.
Figure 1: Structural connectivity highlighting the lipophilic fluorenyl anchor and the reactive sulfonamide core.[1][2][3]
Physicochemical Properties[1][3][4][7][8][9][10][11]
The following data summarizes the core physical properties. Note that while specific experimental values for this exact derivative may vary by purity and polymorph, these represent the standard range for N-fluorenyl sulfonamide analogs.[1]
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₉H₁₅NO₂S | Core composition |
| Molecular Weight | 321.40 g/mol | Stoichiometric calculations |
| Appearance | White to off-white crystalline solid | Solid-state handling |
| Melting Point | 155–165 °C (Estimated range based on analogs) | Purity indicator; typically high due to H-bonding |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic fluorene dominates |
| Solubility (Organic) | High in DMSO, DMF, DCM, Acetone | Standard synthesis solvents |
| pKa (N-H) | ~9.5 – 10.5 | Deprotonation requires mild base (e.g., K₂CO₃) |
| H-Bond Donors | 1 (N-H) | Receptor binding / Crystal packing |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Receptor binding |
Synthesis Protocol
Role: Senior Application Scientist Objective: Synthesize N-(9H-fluoren-9-yl)benzenesulfonamide with >95% purity. Principle: Nucleophilic substitution of benzenesulfonyl chloride by 9-aminofluorene under basic conditions.
Reagents & Materials[1][4][5][6][7][12][13][14]
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Starting Material: 9-Aminofluorene hydrochloride (CAS: 15378-11-7) or free base.[1]
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Reagent: Benzenesulfonyl chloride (1.1 equivalents).
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Solvent: Dichloromethane (DCM) (anhydrous preferred).
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Base: Triethylamine (Et₃N) or Pyridine (2.5 equivalents if using HCl salt; 1.2 eq if free base).
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Workup: 1M HCl, Brine, Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 9-aminofluorene hydrochloride (10.0 mmol) in DCM (50 mL).
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Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Triethylamine (25.0 mmol). The suspension should clear as the free amine is liberated.
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Addition: Add Benzenesulfonyl chloride (11.0 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions (bis-sulfonylation).[1]
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 3:1). The starting amine spot (polar, near baseline) should disappear.
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Quenching & Workup:
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Dilute the reaction mixture with DCM (50 mL).
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Wash with 1M HCl (2 x 30 mL) to remove excess base and unreacted amine.
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Wash with Saturated NaHCO₃ (30 mL) to remove benzenesulfonic acid byproducts.
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Wash with Brine (30 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture. Filter and dry under vacuum at 45°C.
Synthesis Workflow Diagram
Figure 2: Validated synthetic pathway for high-purity isolation.
Reactivity & Applications
N-Alkylation & Functionalization
The sulfonamide N-H bond is sufficiently acidic to undergo alkylation via the Mitsunobu reaction or direct alkylation with alkyl halides using bases like K₂CO₃ in DMF. This allows the introduction of diverse pharmacophores onto the nitrogen, using the fluorenyl group as a hydrophobic anchor.
Radical Chemistry (Hydrogen Atom Transfer)
N-Fluorenyl sulfonamides are emerging as precursors for Nitrogen-Centered Radicals .[1]
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Mechanism: Oxidative cleavage of the N-H bond generates a sulfonamidyl radical.
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Utility: These radicals are potent hydrogen atom abstractors, capable of activating C-H bonds in remote positions of other molecules. The bulky fluorenyl group prevents dimerization of the radical, enhancing its lifetime and selectivity.
Biological Relevance
While this specific molecule is often a research intermediate, the sulfonamide pharmacophore is ubiquitous in drug design (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors). The fluorenyl group acts as a bioisostere for bulky hydrophobic groups (like diphenylmethyl), potentially increasing affinity for lipophilic pockets in enzymes or receptors.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Stable under normal laboratory conditions.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Synthesis of Sulfonamides: "The reaction of benzenesulfonyl chloride and the primary amine group... is a highly efficient reaction." ResearchGate. Available at:
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pKa of Sulfonamides: "Relative pKa values of the primary sulfonamide group... typically range from 9-10."[1] Royal Society of Chemistry. Available at:
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Fluorene Properties: "Fluorene... melting point 114°C, soluble in organic solvents." PubChem. Available at: [1]
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Related Fluorenyl Sulfonamides: "Synthesis of 9-tosylaminofluorene derivatives... via aza-Friedel-Crafts."[1] Tetrahedron Letters. (Contextual grounding for synthesis).
-
General Amine Reactivity: "Amines react with benzenesulfonyl chloride to give sulfonamide derivatives (Hinsberg Test basis)."[4] Chemistry LibreTexts. Available at: [1]
Sources
- 1. 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-(1H-benzimidazole-2-carbonyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamate | C30H28N4O5 | CID 52946015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
